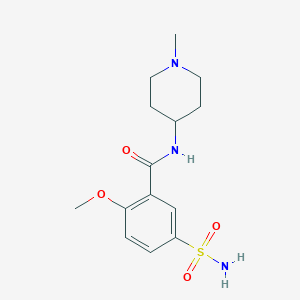![molecular formula C21H22ClNOS B374843 3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine](/img/structure/B374843.png)
3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzocbenzothiepin core, followed by chlorination and subsequent attachment of the azabicyclo[2.2.2]octane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents and elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
- 3-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium,chloride
Uniqueness
Compared to similar compounds, 3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane stands out due to its unique structural features, which confer distinct chemical and biological properties. Its azabicyclo[2.2.2]octane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C21H22ClNOS |
|---|---|
Poids moléculaire |
371.9g/mol |
Nom IUPAC |
3-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H22ClNOS/c22-16-5-6-20-18(11-16)21(17-4-2-1-3-15(17)13-25-20)24-19-12-23-9-7-14(19)8-10-23/h1-6,11,14,19,21H,7-10,12-13H2 |
Clé InChI |
BMQGWQJMFCYXPU-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl |
SMILES canonique |
C1CN2CCC1C(C2)OC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-cyclopentylamine](/img/structure/B374762.png)
![5-(aminosulfonyl)-N-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2-methoxybenzamide](/img/structure/B374763.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B374764.png)

![1-(6-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374767.png)
![1-(6-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374769.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-ethyl-3-piperidinamine](/img/structure/B374770.png)
![2-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B374771.png)
![1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(3-methoxypropyl)piperazine](/img/structure/B374772.png)
![5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide](/img/structure/B374773.png)
![2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol](/img/structure/B374774.png)
![3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine](/img/structure/B374776.png)

![1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone](/img/structure/B374780.png)
